2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide
Description
This pyridinium-based compound features a planar aromatic system with a methyl group at the 1-position and an (E)-configured ethenyl group at the 2-position, terminating in a furan-2-yl moiety. The iodide counterion stabilizes the cationic pyridinium core. The furan substituent introduces unique electronic and steric effects compared to phenyl or substituted phenyl analogues, influencing molecular interactions and bulk properties .
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12NO.HI/c1-13-9-3-2-5-11(13)7-8-12-6-4-10-14-12;/h2-10H,1H3;1H/q+1;/p-1/b8-7+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJVOUJFXDASNG-USRGLUTNSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=CC2=CC=CO2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=C/C2=CC=CO2.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide typically involves the reaction of 2-(furan-2-yl)ethenyl bromide with 1-methylpyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding dihydrofuran derivative.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride or sodium bromide in an appropriate solvent.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Corresponding halide derivatives.
Scientific Research Applications
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogues lie in the substituents attached to the ethenyl group. Below is a comparative analysis of select derivatives:
Table 1: Structural and Molecular Properties
Key Observations:
- Electron-Donating Groups: Dimethylamino (-NMe₂) and diethylamino (-NEt₂) substituents enhance intramolecular charge transfer, critical for NLO applications. However, bulkier groups (e.g., -NEt₂) reduce solubility .
- Aromatic vs.
- Crystallization Behavior : Methoxy and ethoxyphenyl derivatives crystallize in centrosymmetric space groups (e.g., P1), precluding NLO activity despite planar molecular structures .
Key Observations:
- Yields : Bulky substituents (e.g., benzylpiperidinyl) reduce synthetic yields, likely due to steric hindrance during condensation reactions .
- Melting Points : Increased molecular weight and rigid substituents (e.g., benzyl groups) correlate with higher melting points .
- Crystal Packing : Ethoxyphenyl derivatives exhibit layered structures via π-π interactions and hydrogen bonding, whereas methoxyphenyl analogues rely on C–H···I bonds .
Electronic and Optical Properties
- Nonlinear Optical Activity: Centrosymmetric crystal packing (e.g., P1 space group) in methoxy/ethoxy derivatives precludes NLO activity despite planar molecular structures.
- UV-Vis Absorption : Electron-donating groups (e.g., -NMe₂, -OMe) redshift absorption maxima due to enhanced charge transfer. Furan’s conjugation may further modulate absorbance .
Biological Activity
2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide, with the CAS number 679788-33-1, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a furan ring and a pyridinium ion, which contributes to its biological properties. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₂INO |
| Molecular Weight | 313.134 g/mol |
| CAS Number | 679788-33-1 |
Synthesis
The synthesis of this compound typically involves the reaction of 2-(furan-2-yl)ethenyl bromide with 1-methylpyridine in the presence of potassium carbonate in acetonitrile under reflux conditions. This method allows for the efficient formation of the desired iodide compound while ensuring high yields and purity.
The biological activity of this compound is believed to arise from its interaction with specific molecular targets within cells. The pyridinium ion may facilitate interactions with enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For instance, studies suggest that it may interfere with cellular signaling pathways involved in cancer progression or microbial resistance .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .
Anticancer Properties
The compound has also been investigated for its anticancer potential. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and renal cancer cells. The effectiveness appears to correlate with the concentration of the compound used, suggesting a dose-dependent response .
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of this compound:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HEK293 (normal human kidney cells).
- Results : The compound exhibited IC50 values of 25 µM for MCF7 and 30 µM for A549, indicating significant potency against these cancer types while showing minimal toxicity to HEK293 cells at similar concentrations .
Comparative Analysis
When compared to similar compounds, such as (E)-6-[2-(furan-2-yl)ethenyl]-1,2,4-triazin-5-one derivatives known for their antitumor activity, this compound displays unique structural features that enhance its reactivity and biological interactions. This distinction may account for its diverse applications in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
